molecular formula C15H23N3O2 B2472346 3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine CAS No. 2320445-02-9

3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine

Cat. No.: B2472346
CAS No.: 2320445-02-9
M. Wt: 277.368
InChI Key: RUWVEEOAZXNYKY-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine is a synthetic organic compound that features a pyrazole ring, an oxane (tetrahydropyran) ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the oxane ring: This can be synthesized via cyclization reactions involving diols and appropriate electrophiles.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling reactions: The final compound can be obtained by coupling the pyrazole, oxane, and piperidine intermediates using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions could occur at the carbonyl group or the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(oxane-4-carbonyl)piperidine lies in its specific combination of the pyrazole, oxane, and piperidine rings, which could confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-17-10-14(9-16-17)13-3-2-6-18(11-13)15(19)12-4-7-20-8-5-12/h9-10,12-13H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVEEOAZXNYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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